molecular formula C16H17BrN6O4 B2775552 4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone CAS No. 376624-69-0

4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone

Cat. No. B2775552
CAS RN: 376624-69-0
M. Wt: 437.254
InChI Key: JCNFZFRQPJRPPK-NGYBGAFCSA-N
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Description

4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone is a useful research compound. Its molecular formula is C16H17BrN6O4 and its molecular weight is 437.254. The purity is usually 95%.
BenchChem offers high-quality 4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Hydrazone compounds, including those related to 4-bromobenzaldehyde, are extensively studied for their synthesis and structural characterization. For instance, the synthesis and characterization of various hydrazone derivatives have been detailed, focusing on their spectral data and potential in forming metal complexes. These studies are pivotal in understanding the chemical nature and potential applications of such compounds in various fields (Mhadaye & Patil, 2016).

Optical Studies

Research has also been conducted on the optical properties of hydrazone metal complexes. For example, the optical absorption spectra of hydrazone metal complexes were studied, showing their potential in various optical applications due to their unique absorption properties and energy gaps (Mekkey, Mal, & Kadhim, 2020).

Catalytic and Biological Properties

Hydrazones derived from 4-bromobenzaldehyde have been studied for their catalytic properties and biological activities. Coordination chemistry involving these compounds, especially those with oxovanadium(IV), has garnered interest due to its relevance in biological systems and potential in catalysis (Mhadaye & Patil, 2016). Additionally, studies on the synthesis and biological evaluation of various hydrazones have highlighted their potential in medical applications, showcasing their antioxidant, anti-inflammatory, and analgesic activities, as well as their interactions with DNA and bacterial strains (Nandagokula et al., 2012).

properties

IUPAC Name

8-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O4/c1-22-13-12(14(26)20-16(22)27)23(7-11(25)8-24)15(19-13)21-18-6-9-2-4-10(17)5-3-9/h2-6,11,24-25H,7-8H2,1H3,(H,19,21)(H,20,26,27)/b18-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCNFZFRQPJRPPK-NGYBGAFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)Br)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C/C3=CC=C(C=C3)Br)CC(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-8-(2-(4-bromobenzylidene)hydrazinyl)-7-(2,3-dihydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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